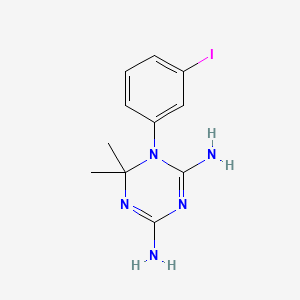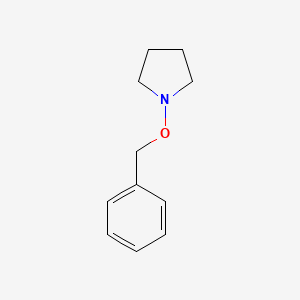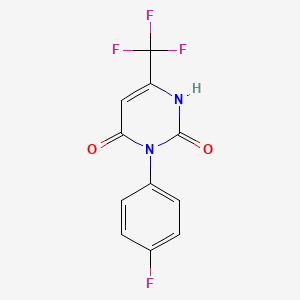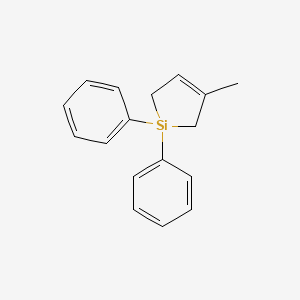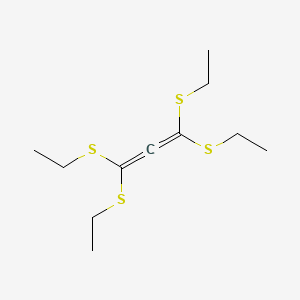
Tetrakis(ethylsulfanyl)propadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(ethylsulfanyl)propadiene is an organic compound with the molecular formula C11H20S4 It is characterized by the presence of four ethylsulfanyl groups attached to a propadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(ethylsulfanyl)propadiene typically involves the reaction of propadiene with ethylsulfanyl reagents under controlled conditions. One common method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with propadiene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(ethylsulfanyl)propadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethylsulfanyl groups to thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted propadiene derivatives.
Scientific Research Applications
Tetrakis(ethylsulfanyl)propadiene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Tetrakis(ethylsulfanyl)propadiene exerts its effects involves interactions with various molecular targets. The ethylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with enzymes and proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Propadiene: The simplest allene with two adjacent carbon double bonds.
Tetrakis(4-ethylphenyl)porphyrin: A compound with similar ethyl groups but attached to a porphyrin ring.
Tetrakis(4-carboxyphenyl)porphyrin: Another porphyrin derivative with carboxylic acid groups.
Uniqueness
Unlike simple propadiene, the presence of sulfur atoms in Tetrakis(ethylsulfanyl)propadiene allows for diverse chemical transformations and interactions with biological systems .
Properties
CAS No. |
50744-17-7 |
|---|---|
Molecular Formula |
C11H20S4 |
Molecular Weight |
280.5 g/mol |
InChI |
InChI=1S/C11H20S4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h5-8H2,1-4H3 |
InChI Key |
SHFHPPLVZFQGFR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C=C(SCC)SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


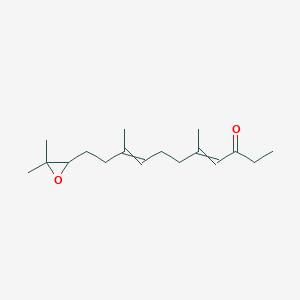
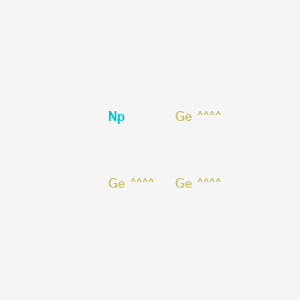
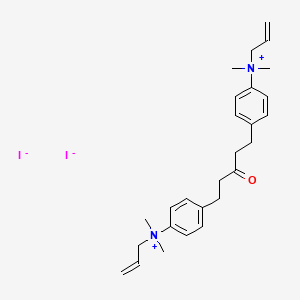
![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
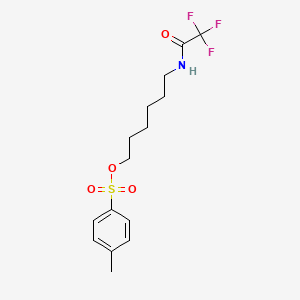
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
